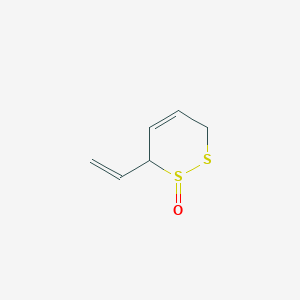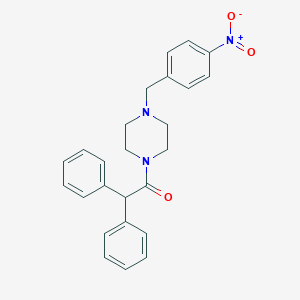![molecular formula C14H12N4O5 B229652 N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide, commonly known as Nifuroxazide, is a synthetic nitrofuran derivative that has been used as a broad-spectrum antibiotic in the treatment of bacterial infections. Nifuroxazide is widely used in the pharmaceutical industry and has been the subject of extensive research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Nifuroxazide is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the bacterial electron transport chain and disrupting the synthesis of nucleic acids and proteins. In cancer cells, it has been shown to inhibit the activity of the protein STAT3, which is involved in the growth and survival of cancer cells. In inflammatory disorders, it has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Nifuroxazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, induce apoptosis in cancer cells, and reduce inflammation in inflammatory disorders. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Nifuroxazide is its broad-spectrum activity against a wide range of bacteria. It is also relatively inexpensive and easy to synthesize. However, one of the limitations of Nifuroxazide is its potential toxicity, which can limit its use in certain applications. It is also important to note that Nifuroxazide should be used with caution in pregnant women and children.
Direcciones Futuras
There are several future directions for research on Nifuroxazide. One area of research is the development of new derivatives of Nifuroxazide with improved therapeutic properties. Another area of research is the investigation of the potential use of Nifuroxazide in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to better understand the mechanism of action of Nifuroxazide and its potential applications in various fields of medicine.
Métodos De Síntesis
Nifuroxazide is synthesized by the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate in the presence of acetic acid, followed by the reaction of the resulting intermediate with 2-(2-oxoethyl)benzamide. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Nifuroxazide has been extensively studied for its potential therapeutic applications in various fields of medicine, including infectious diseases, cancer, and inflammatory disorders. In infectious diseases, it has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. In cancer, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disorders, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
Fórmula molecular |
C14H12N4O5 |
|---|---|
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12N4O5/c19-12(9-15-14(20)10-4-2-1-3-5-10)17-16-8-11-6-7-13(23-11)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
Clave InChI |
IWNVYFWAHAVSDC-LZYBPNLTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)



![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
